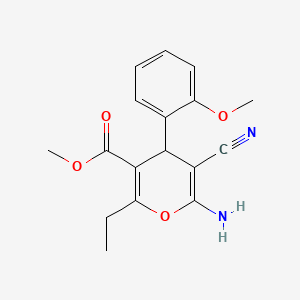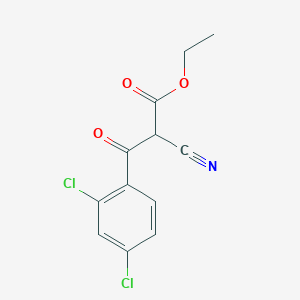
N-(2-ethyl-1H-inden-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-1H-inden-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features an indene ring system substituted with an ethyl group and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-1H-inden-1-yl)acetamide typically involves the acylation of 2-ethylindene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The general reaction scheme is as follows:
[ \text{2-ethylindene} + \text{acetic anhydride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of such reactors can enhance the yield and purity of the product while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-(2-ethyl-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted indene derivatives.
科学的研究の応用
N-(2-ethyl-1H-inden-1-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-ethyl-1H-inden-1-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but with an indole ring instead of an indene ring.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a methoxy group on the indole ring.
N-(2-(trifluoromethoxy)phenyl)acetamide: Features a trifluoromethoxy group on a phenyl ring.
Uniqueness
N-(2-ethyl-1H-inden-1-yl)acetamide is unique due to its specific substitution pattern on the indene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the acetamide functional group can also impact its solubility, stability, and overall properties compared to similar compounds.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
N-(2-ethyl-1H-inden-1-yl)acetamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-8-11-6-4-5-7-12(11)13(10)14-9(2)15/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChIキー |
OBAIYYXAMWNGIW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


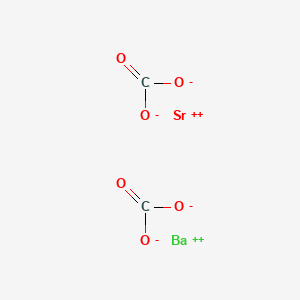

![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
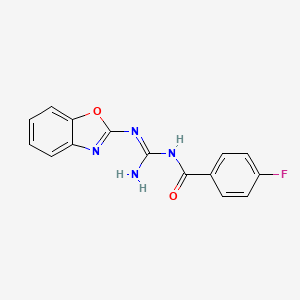
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
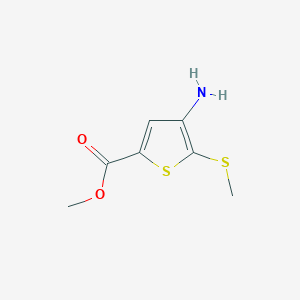
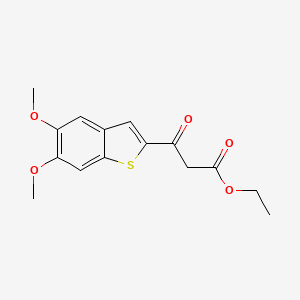

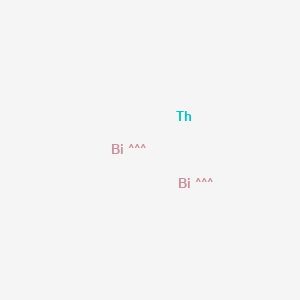
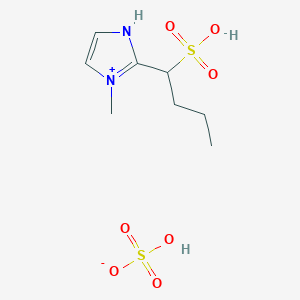

![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
